molecular formula C13H11FN2O4S B2901346 4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine CAS No. 2411262-59-2

4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine

Cat. No. B2901346
M. Wt: 310.3
InChI Key: XAHHYBCECLVPPC-UHFFFAOYSA-N
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Description

The compound “4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine” is a pyridine derivative with a fluorosulfonyloxyphenyl group and a methylcarbamoyl group attached to it. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the fluorosulfonyloxyphenyl and methylcarbamoyl groups. Pyridine synthesis can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of acetylene and hydrogen cyanide . The introduction of the fluorosulfonyloxyphenyl and methylcarbamoyl groups would likely involve further steps, possibly including nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorosulfonyloxyphenyl group, and a methylcarbamoyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorosulfonyloxyphenyl group, and the methylcarbamoyl group. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorosulfonyloxyphenyl group could potentially undergo reactions with nucleophiles, and the methylcarbamoyl group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the fluorosulfonyloxyphenyl group, and the methylcarbamoyl group. For example, the presence of the pyridine ring could confer basicity to the compound, while the fluorosulfonyloxyphenyl group could make the compound more polar .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or agrochemicals, among other applications .

properties

IUPAC Name

4-[(3-fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-21(18,19)20-12-3-1-2-10(8-12)9-16-13(17)11-4-6-15-7-5-11/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHHYBCECLVPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)CNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine

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